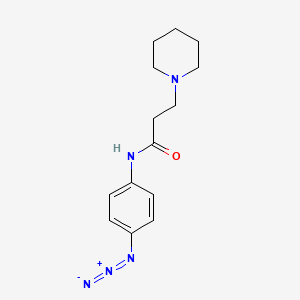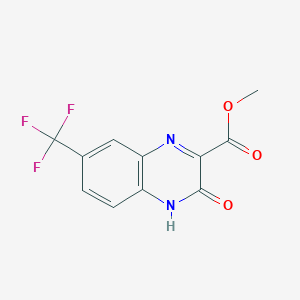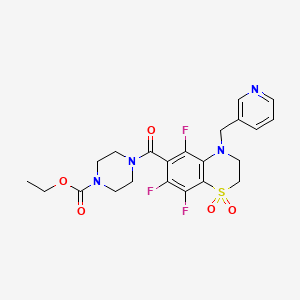
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide: is a chemical compound that features an azide group attached to a phenyl ring, which is further connected to a piperidine ring through a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4-azidophenylamine: This can be achieved by diazotization of 4-aminophenylamine followed by treatment with sodium azide.
Coupling with 3-(piperidin-1-yl)propanoyl chloride: The 4-azidophenylamine is then reacted with 3-(piperidin-1-yl)propanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide can undergo various types of chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Triphenylphosphine, water.
Cycloaddition: Terminal alkynes, copper(I) catalysts.
Major Products Formed
Reduction: 4-aminophenyl derivative.
Substitution: Iminophosphorane derivatives.
Cycloaddition: 1,2,3-triazole derivatives.
Applications De Recherche Scientifique
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Organic Synthesis: The azide group is a versatile functional group that can be transformed into various other functional groups, making this compound useful in synthetic organic chemistry.
Materials Science: The compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Mécanisme D'action
The mechanism of action of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azide group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(4-Aminophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with an amine group instead of an azide group.
n-(4-Bromophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a bromine atom instead of an azide group.
n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a nitro group instead of an azide group.
Uniqueness
The presence of the azide group in n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide makes it particularly unique due to the versatility of the azide group in various chemical reactions, such as click chemistry. This allows for the selective and efficient modification of the compound, making it a valuable tool in both synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
921201-91-4 |
|---|---|
Formule moléculaire |
C14H19N5O |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
N-(4-azidophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19N5O/c15-18-17-13-6-4-12(5-7-13)16-14(20)8-11-19-9-2-1-3-10-19/h4-7H,1-3,8-11H2,(H,16,20) |
Clé InChI |
GFGCKPKJELRVLN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B12615714.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)

![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)





![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
